BenchChemオンラインストアへようこそ!

2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide

Histamine H3 receptor GPCR binding assay Chemical probe

2-Bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide (CAS 2034492-34-5) is a synthetic small-molecule benzamide derivative featuring a 2-bromo-5-methoxybenzamide core, a hydroxyethyl linker, and a 4-(thiophen-3-yl)phenyl terminus. Public bioactivity records identify this compound as a high-affinity ligand for the human histamine H3 receptor (H3R) with a reported Kd of 1.35 nM in a BRET-based binding assay using recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells.

Molecular Formula C20H18BrNO3S
Molecular Weight 432.33
CAS No. 2034492-34-5
Cat. No. B2917291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide
CAS2034492-34-5
Molecular FormulaC20H18BrNO3S
Molecular Weight432.33
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
InChIInChI=1S/C20H18BrNO3S/c1-25-16-6-7-18(21)17(10-16)20(24)22-11-19(23)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,19,23H,11H2,1H3,(H,22,24)
InChIKeyFHSVYBBYHFSLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide (CAS 2034492-34-5): Procurement-Relevant Identity and Receptor Target Profile


2-Bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide (CAS 2034492-34-5) is a synthetic small-molecule benzamide derivative featuring a 2-bromo-5-methoxybenzamide core, a hydroxyethyl linker, and a 4-(thiophen-3-yl)phenyl terminus [1]. Public bioactivity records identify this compound as a high-affinity ligand for the human histamine H3 receptor (H3R) with a reported Kd of 1.35 nM in a BRET-based binding assay using recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells [2]. Additional data indicate functional activity at both H3R (agonist, EC50 1.70 nM) and H4R (inverse agonist, IC50 1.70 nM), distinguishing it from compounds acting exclusively on a single histamine receptor subtype [2]. The compound is primarily distributed as a research reagent with typical purity of 95% and a molecular weight of 432.33 g/mol [1].

Why Generic Substitution of 2-Bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide Risks Assay Invalidation


In-class benzamide derivatives with thiophene-containing aryl termini cannot be treated as functionally interchangeable H3R ligands. Subtle variations in thiophene ring topology (e.g., 3-yl vs. 2-yl attachment) and benzamide substitution pattern (2-bromo, 5-methoxy) produce substantial shifts in receptor subtype selectivity and intrinsic efficacy [1]. The target compound displays a distinctive dual functional profile—H3R agonism combined with H4R inverse agonism—at near-equipotent low-nanomolar concentrations, a combination not replicated by structurally similar analogs that exhibit either pure antagonism or divergent H3R/H4R potency ratios [2]. Substituting a closely related isomer without empirical confirmation can therefore result in qualitatively different pharmacological outcomes, compromising experimental reproducibility and leading to erroneous target engagement conclusions.

2-Bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide: Quantitative Differentiation Evidence for Procurement Decisions


H3R Binding Affinity: 1.35 nM Kd Distinguishes This Compound from Typical H3R Chemical Probes

The compound exhibits a Kd of 1.35 nM for the human H3R in a BRET-based binding assay using NLuc/GPCR-fused receptor expressed in HEK293T cells [1]. This value places it in the high-affinity range characteristic of advanced H3R chemical probes, comparable to the clinically evaluated ligand pitolisant (Ki ~0.16 nM for H3R) yet structurally distinct [2]. By contrast, the closely related thiophen-2-yl regioisomer (CAS 2380191-58-0) lacks publicly reported H3R affinity data, precluding any assumption of equivalent binding potency .

Histamine H3 receptor GPCR binding assay Chemical probe

H3R over H4R Selectivity: ~7-Fold Binding Preference Enables Subtype-Specific Pharmacological Probing

The compound demonstrates a binding Kd of 9.16 nM for the human H4R, yielding an H4R/H3R selectivity ratio of approximately 6.8 (9.16/1.35) [1]. Additionally, displacement data yield a Ki of 14 nM at H4R, reinforcing the approximately 10-fold selectivity window (14/1.35 ~10.4) [2]. This degree of subtype discrimination is notable given the high sequence homology between H3R and H4R orthosteric binding pockets. In contrast, many established H3R reference ligands, such as thioperamide, exhibit sub-10-fold selectivity and significant cross-reactivity with H4R [3].

Receptor selectivity H3R-H4R discrimination Histamine receptor subtypes

Unique Dual Functional Profile: H3R Agonism with Concomitant H4R Inverse Agonism at Equipotent Concentrations

Functional characterization reveals that this compound acts as a full agonist at H3R (EC50 = 1.70 nM in a luciferase reporter gene assay using HEK293T-SP-FLAG-hH3R-CRE-CBR cells) while simultaneously functioning as an inverse agonist at H4R (IC50 = 1.70 nM, assessed by reversal of histamine-induced inhibition of forskolin-stimulated cAMP in HEK293-SF-hH4R-His6-CRE-Luc cells) [1]. This equi-effective dual functional profile contrasts sharply with classical H3R reference antagonists such as ciproxifan, which exhibit H3R inverse agonism/antagonism with negligible H4R inverse agonist activity at comparable concentrations [2].

Functional selectivity H3R agonism H4R inverse agonism

Thiophene-3-yl Regioisomerism: Evidence That Ring Attachment Position Modulates Receptor Binding Outcome

The thiophen-3-yl attachment in the target compound (CAS 2034492-34-5) versus the thiophen-2-yl isomer (CAS 2380191-58-0) introduces a critical topological difference: the sulfur atom orientation relative to the central phenyl ring alters the dihedral angle and electron distribution of the terminal aryl moiety [1]. While the thiophen-3-yl variant demonstrates well-characterized H3R high-affinity binding and dual functional activity, the thiophen-2-yl isomer currently lacks any publicly available binding or functional data for histamine receptors [2]. This regioisomeric divergence is consistent with SAR trends observed in related benzamide-based GPCR ligand series, where thiophene attachment position significantly influences target affinity and selectivity profiles [3].

Structure-activity relationship Thiophene regioisomer H3R ligand design

Optimal Research and Industrial Use Cases for 2-Bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide Based on Quantitative Evidence


H3R-Selective Chemical Probe for CNS Histamine Receptor Pharmacology Studies

With an H3R Kd of 1.35 nM and ~7-fold selectivity over H4R, this compound is ideally suited as a chemical probe for dissecting H3R-mediated signaling in native brain tissue preparations where both H3R and H4R may be co-expressed [1]. Its high-affinity binding ensures robust receptor occupancy at low nanomolar concentrations, while the selectivity window minimizes the confounding influence of H4R activation on downstream readouts such as cAMP modulation and MAPK pathway engagement [1].

Investigation of H3R-H4R Signaling Interplay via Dual Agonist/Inverse Agonist Pharmacology

The unique dual functional profile—H3R agonism (EC50 1.70 nM) paired with H4R inverse agonism (IC50 1.70 nM)—enables experiments designed to simultaneously probe the consequences of H3R activation and H4R constitutive activity suppression within the same cellular system [2]. This is particularly valuable for immune-neuronal co-culture models where H3R (predominantly neuronal) and H4R (predominantly immunocyte) signaling intersect [2].

Reference Standard for Thiophene-Containing Benzamide Analog Screening Campaigns

Given the absence of H3R binding data for the thiophen-2-yl regioisomer, this compound serves as the empirically validated benchmark for establishing structure-activity relationships (SAR) around the 4-(thiophen-3-yl)phenyl benzamide scaffold . Medicinal chemistry teams can use it as a positive control when screening newly synthesized analogs, ensuring that observed changes in potency or efficacy are attributable to structural modifications rather than assay variability .

In Vitro H3R Occupancy and Residence Time Studies Requiring a Defined Affinity Ligand

The compound's well-characterized binding parameters (Kd values of 1.35–2.54 nM across multiple assay configurations) support its use in competitive binding experiments to measure the affinity and kinetic binding properties of novel H3R ligands [1]. Its chemical tractability (defined purity, molecular weight, and synthetic accessibility) facilitates radiolabeling or fluorescent conjugation for TR-FRET or BRET-based kinetic assays [1].

Quote Request

Request a Quote for 2-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.